(R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid physical and chemical properties
(R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid physical and chemical properties
In-Depth Technical Guide: Physical and Chemical Properties of (R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic Acid
Executive Summary
As modern drug development increasingly relies on complex, enantiopure building blocks, non-natural amino acid derivatives have become indispensable. (R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid is a highly functionalized, chiral bifunctional intermediate. It features a para-substituted benzoic acid moiety primed for amide coupling, an (R)-configured chiral center critical for stereospecific target binding, and a benzyloxycarbonyl (Cbz or Z) protecting group that ensures orthogonal synthetic flexibility.
This whitepaper provides a rigorous physicochemical profile, mechanistic insights into its reactivity, and field-validated protocols for its application in advanced organic synthesis.
Part 1: Structural and Physicochemical Profiling
The structural architecture of (R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid dictates its behavior in both solution and solid states. The molecule is essentially a Cbz-protected derivative of (R)-4-(1-aminoethyl)benzoic acid[1]. The presence of the bulky, lipophilic Cbz group significantly alters the solubility profile of the parent zwitterionic amino acid, rendering it highly soluble in polar aprotic organic solvents while suppressing aqueous solubility at low pH.
Table 1: Quantitative Physicochemical Summary
| Property | Value |
| Chemical Name | (R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid |
| Parent Amine CAS RN | 1108683-66-4 (for the unprotected (R)-amine precursor)[1] |
| Molecular Formula | C17H17NO4[2] |
| Molecular Weight | 299.32 g/mol [2] |
| Stereochemistry | (R)-enantiomer (Strict stereocontrol required at the 1-aminoethyl center) |
| Protecting Group | Benzyloxycarbonyl (Cbz / Z)[3] |
| Predicted pKa | ~4.2 (Carboxylic acid); Amine is masked as a neutral carbamate |
| Solubility Profile | Soluble in DMF, DMSO, MeOH, EtOAc; Insoluble in acidic aqueous media |
Part 2: Chemical Reactivity & Mechanistic Causality
To utilize this compound effectively, a chemist must navigate the distinct electronic environments of its two functional poles.
Carboxylic Acid Activation (The Electrophilic Pole)
Unlike aliphatic amino acids, the carboxylic acid in this molecule is directly attached to a phenyl ring. This conjugation slightly delocalizes the carbonyl carbon's partial positive charge, making it electronically deactivated and less susceptible to nucleophilic attack. To overcome this sluggish kinetics, highly efficient uronium/aminium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are required[4].
Causality of Reagent Choice: HATU rapidly converts the deactivated benzoic acid into a highly reactive 7-azabenzotriazole (OAt) active ester. The pyridine nitrogen of the OAt leaving group provides "neighboring group participation"—it acts as a localized base to hydrogen-bond with the incoming amine, accelerating aminolysis and suppressing any potential epimerization or side reactions[4].
N-Cbz Deprotection (The Masked Nucleophilic Pole)
The Cbz group is an industry standard for amine protection due to its extreme robustness against basic conditions, nucleophiles, and mild acids[5].
Causality of Deprotection Strategy: Once the benzoic acid is successfully coupled to form an amide, the Cbz group must be removed to expose the free amine for subsequent elongation. Catalytic hydrogenolysis (Pd/C, H₂) is the method of choice because it is strictly orthogonal to the newly formed amide bond[3]. The palladium surface catalyzes the homolytic cleavage of the benzyl-oxygen bond, releasing toluene and a transient carbamic acid that spontaneously decarboxylates into CO₂ and the free amine. This process is entirely stereoretentive, ensuring the integrity of the (R)-chiral center.
Part 3: Experimental Methodologies (Self-Validating Protocols)
The following protocols are designed as self-validating systems, incorporating workup steps that inherently purify the product based on the predicted pKa and solubility shifts of the intermediates.
Protocol 1: HATU-Mediated Amide Coupling
-
Preparation: Dissolve (R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.1 M under an inert argon atmosphere.
-
Activation: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature (20–25 °C) for 10 minutes.
-
Mechanistic Check: The solution may turn slightly yellow, indicating the formation of the active OAt ester. DIPEA is crucial here as it deprotonates the carboxylic acid (pKa ~4.2), allowing it to attack the HATU reagent.
-
-
Coupling: Add the target primary or secondary amine (1.1 eq). Stir for 2–4 hours.
-
Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Validation: The 1 M HCl wash selectively protonates and removes unreacted basic amines and DIPEA into the aqueous layer. The NaHCO₃ wash removes any unreacted starting benzoic acid. The resulting organic layer contains only the neutral, Cbz-protected amide product. Dry over Na₂SO₄ and concentrate in vacuo.
-
Protocol 2: Orthogonal Cbz Deprotection via Hydrogenolysis
-
Preparation: Dissolve the purified Cbz-protected amide intermediate from Protocol 1 in MS-grade methanol (0.1 M).
-
Catalyst Addition: Under a continuous, gentle stream of nitrogen, carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate).
-
Safety & Causality: Nitrogen purging is mandatory. Dry Pd/C is highly pyrophoric and can ignite methanol vapors upon contact with atmospheric oxygen.
-
-
Hydrogenation: Evacuate the reaction flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 4–12 hours.
-
Isolation: Purge the flask thoroughly with nitrogen to displace all H₂. Filter the black suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess methanol. Concentrate the filtrate in vacuo to yield the enantiopure free amine.
Part 4: Mechanistic Workflow Visualization
The following diagram maps the logical progression of the bifunctional manipulation, demonstrating the orthogonality of the coupling and deprotection steps.
Workflow of HATU-mediated coupling and subsequent Pd/C hydrogenolysis of the Cbz group.
References
-
General Catalog of Kanto Reagents, Chemicals & Biologicals (Chemical Properties of C17H17NO4). Kanto Chemical Co., Inc. Available at:[Link]
-
(R)-4-(1-Aminoethyl)benzoic acid | CID 28286488 . PubChem, National Library of Medicine. Available at:[Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions . RSC Publishing. Available at: [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism . Total Synthesis. Available at:[Link]
-
Greene's Protective Groups in Organic Synthesis, 6th Edition . Wiley Catalog. Available at: [Link]
Sources
- 1. (R)-4-(1-Aminoethyl)benzoic acid | C9H11NO2 | CID 28286488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cica-catalog.kanto.co.jp [cica-catalog.kanto.co.jp]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 5. wileycatalog.com [wileycatalog.com]
